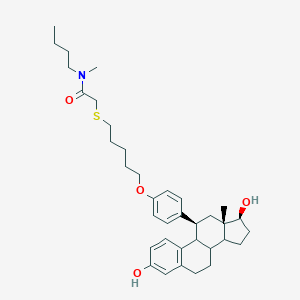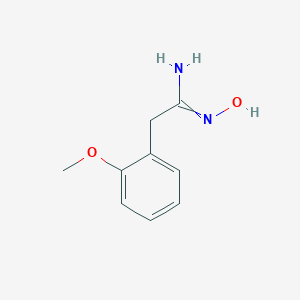
N-Butyl-2-(5-(4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxy)pentylthio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-(5-(4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxy)pentylthio)-N-methylacetamide is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is also known as TSE-424 and is being studied for its potential application in the treatment of breast cancer.
Mechanism of Action
N-Butyl-2-(5-(4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxy)pentylthio)-N-methylacetamide works by selectively binding to estrogen receptors in breast tissue. This binding prevents the binding of natural estrogen to the receptors, thereby blocking the growth-promoting effects of estrogen on breast cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to reduce the incidence of breast cancer in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-Butyl-2-(5-(4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxy)pentylthio)-N-methylacetamide is its high affinity for estrogen receptors. This makes it a potentially effective treatment for breast cancer. However, one of the limitations of this compound is its potential for side effects, which may limit its use in clinical settings.
Future Directions
There are a number of potential future directions for research on N-Butyl-2-(5-(4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxy)pentylthio)-N-methylacetamide. One area of research could focus on developing more selective compounds that have fewer side effects. Another area of research could focus on developing methods for delivering this compound directly to breast tissue, which could increase its effectiveness and reduce its side effects. Additionally, further studies could be conducted to investigate the potential of this compound for use in combination with other treatments for breast cancer.
Synthesis Methods
The synthesis of N-Butyl-2-(5-(4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxy)pentylthio)-N-methylacetamide involves several steps. Firstly, 3,17-dihydroxyestra-1,3,5(10)-trien-11-one is reacted with 4-(bromomethyl)phenol to form 4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxyacetic acid. This acid is then reacted with N-butyl-N-methylacetamide and 1-bromo-5-chloropentane to form the final product.
Scientific Research Applications
N-Butyl-2-(5-(4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxy)pentylthio)-N-methylacetamide has been studied extensively for its potential application in the treatment of breast cancer. It has been shown to have a high affinity for estrogen receptors, which are known to play a key role in the development and progression of breast cancer.
properties
CAS RN |
134413-34-6 |
|---|---|
Molecular Formula |
C36H51NO4S |
Molecular Weight |
593.9 g/mol |
IUPAC Name |
N-butyl-2-[5-[4-[(11S,13S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-11-yl]phenoxy]pentylsulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C36H51NO4S/c1-4-5-19-37(3)34(40)24-42-21-8-6-7-20-41-28-13-9-25(10-14-28)31-23-36(2)32(17-18-33(36)39)30-15-11-26-22-27(38)12-16-29(26)35(30)31/h9-10,12-14,16,22,30-33,35,38-39H,4-8,11,15,17-21,23-24H2,1-3H3/t30?,31-,32?,33+,35?,36+/m1/s1 |
InChI Key |
SMZZRUZIOSLOJZ-DFGZGYOGSA-N |
Isomeric SMILES |
CCCCN(C)C(=O)CSCCCCCOC1=CC=C(C=C1)[C@H]2C[C@@]3([C@H](CCC3C4C2C5=C(CC4)C=C(C=C5)O)O)C |
SMILES |
CCCCN(C)C(=O)CSCCCCCOC1=CC=C(C=C1)C2CC3(C(CCC3O)C4C2C5=C(CC4)C=C(C=C5)O)C |
Canonical SMILES |
CCCCN(C)C(=O)CSCCCCCOC1=CC=C(C=C1)C2CC3(C(CCC3O)C4C2C5=C(CC4)C=C(C=C5)O)C |
synonyms |
N-BDEPPMA N-butyl-2-(5-(4-(3,17-dihydroxyestra-1,3,5(10)-trien-11-yl)phenoxy)pentylthio)-N-methylacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)



![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)


![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)